molecular formula C28H26N6O3 B14907074 (S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide

(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide

Cat. No.: B14907074
M. Wt: 494.5 g/mol
InChI Key: MEPHIAOJXIXZOG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide is a complex organic compound that features a combination of acrylamide, piperidine, phenoxyphenyl, and pyrazolopyrimidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxyphenyl group: This step may involve nucleophilic aromatic substitution or other coupling reactions.

    Attachment of the acryloylpiperidine moiety: This can be done through amide bond formation using reagents like EDCI or DCC in the presence of a base.

    Final acrylamide formation:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like mCPBA or KMnO4.

    Reduction: Using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its unique structure.

    Industry: As a precursor for the synthesis of polymers or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide: can be compared with other pyrazolopyrimidine derivatives, acrylamide derivatives, and phenoxyphenyl compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H26N6O3

Molecular Weight

494.5 g/mol

IUPAC Name

N-[3-(4-phenoxyphenyl)-1-[(3S)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide

InChI

InChI=1S/C28H26N6O3/c1-3-23(35)31-27-25-26(19-12-14-22(15-13-19)37-21-10-6-5-7-11-21)32-34(28(25)30-18-29-27)20-9-8-16-33(17-20)24(36)4-2/h3-7,10-15,18,20H,1-2,8-9,16-17H2,(H,29,30,31,35)/t20-/m0/s1

InChI Key

MEPHIAOJXIXZOG-FQEVSTJZSA-N

Isomeric SMILES

C=CC(=O)NC1=C2C(=NN(C2=NC=N1)[C@H]3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C=CC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.